molecular formula C20H18N4O3 B2712376 1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea CAS No. 1421500-31-3

1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea

Cat. No.: B2712376
CAS No.: 1421500-31-3
M. Wt: 362.389
InChI Key: PGZBHDIPIAXOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea features a unique structure combining three key moieties:

  • Benzo[d][1,3]dioxol-5-yl group: A methylenedioxy-substituted aromatic ring, commonly associated with enhanced metabolic stability and bioavailability in medicinal chemistry .
  • 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core: A bicyclic heterocycle with a pyrrole fused to an imidazole, known for its role in modulating biological activity (e.g., antimicrobial properties) .
  • Urea linker: A functional group capable of forming hydrogen bonds, influencing solubility, crystallinity, and target binding .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c25-20(23-15-6-7-17-18(10-15)27-12-26-17)22-14-4-1-3-13(9-14)16-11-21-19-5-2-8-24(16)19/h1,3-4,6-7,9-11H,2,5,8,12H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZBHDIPIAXOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the pyrrolo[1,2-a]imidazole ring: This step involves the construction of the pyrrolo[1,2-a]imidazole core, often through cyclization reactions involving imidazole derivatives.

    Coupling of the two moieties: The final step involves the coupling of the benzo[d][1,3]dioxole and pyrrolo[1,2-a]imidazole moieties through urea linkage formation, typically using reagents such as isocyanates or carbodiimides.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions: 1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or modulation of enzyme activity through binding to the active site or allosteric sites.

    Receptors: Interaction with cellular receptors, leading to modulation of signal transduction pathways.

    Pathways: Involvement in key biochemical pathways, affecting cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Class Core Heterocycle Key Substituents Functional Groups Reference
Target Compound Pyrrolo[1,2-a]imidazole Benzo[d][1,3]dioxolyl, phenyl Urea N/A
3-Aryl-pyrroloimidazole salts Pyrrolo[1,2-a]imidazole Aryl, alkyl Quaternary ammonium
Ethyl-pyrazole ureas Pyrazole Ethyl, phenyl Urea
Benzo[d]imidazole derivatives Benzimidazole Benzo[d][1,3]dioxolyl, fluoro Ether, amine
Pyrazole carbohydrazides Pyrazole Benzo[d][1,3]dioxolyl, tert-butyl Carbohydrazide

Physicochemical Properties

Table 3: Key Physicochemical Comparisons

Property Target Compound Pyrroloimidazole Salts Pyrazole Ureas
Hydrogen Bonding Capacity High (urea NH groups) Low (ionic interactions) Moderate (urea NH)
Solubility Moderate (polar aprotic) High (aqueous) Low (nonpolar solvents)
Melting Point Likely >200°C 150–180°C 120–150°C

    Biological Activity

    The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

    Synthesis of the Compound

    The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzo[d][1,3]dioxole moiety and the pyrrolo[1,2-a]imidazole structure. The general synthetic route may include:

    • Formation of the benzo[d][1,3]dioxole : This can be achieved through methods such as electrophilic aromatic substitution or condensation reactions.
    • Synthesis of pyrrolo[1,2-a]imidazole : This step often involves cyclization reactions using appropriate precursors.
    • Final coupling : The urea linkage is formed by reacting the amine from the pyrrolo[1,2-a]imidazole with an isocyanate derived from the dioxole component.

    Anticancer Activity

    Research has indicated that compounds containing benzo[d][1,3]dioxole and pyrrolo[1,2-a]imidazole motifs exhibit significant anticancer properties. For example:

    • Cytotoxicity Studies : Various derivatives have been tested against cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast). The results showed promising IC50 values indicating potent cytotoxic effects. For instance, a related compound demonstrated IC50 values of 2.38 µM for HepG2 and 4.52 µM for MCF7, outperforming standard treatments like doxorubicin in some cases .
    CompoundCell LineIC50 (µM)Reference
    Example Compound AHepG22.38
    Example Compound BHCT1161.54
    Example Compound CMCF74.52

    The mechanisms through which these compounds exert their anticancer effects include:

    • Inhibition of EGFR : Some studies suggest that these compounds can inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in many cancers.
    • Induction of Apoptosis : Annexin V-FITC assays have shown that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and altering the expression levels of proteins such as Bax and Bcl-2 .

    Case Study 1: Antitumor Efficacy in Preclinical Models

    A study investigated the efficacy of a closely related compound in mouse models bearing human tumor xenografts. The treatment led to significant tumor regression compared to control groups. The study also highlighted minimal side effects on normal tissues.

    Case Study 2: Molecular Docking Studies

    Molecular docking studies have provided insights into the binding affinities of these compounds to target proteins involved in cancer progression. The results indicated strong interactions with key targets involved in cell proliferation and survival pathways .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.